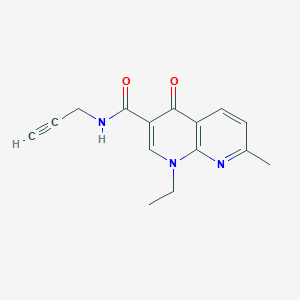
1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide is a synthetic organic compound belonging to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Méthodes De Préparation
The synthesis of 1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1,8-naphthyridine-3-carboxylic acid, which is then subjected to various functional group modifications to introduce the ethyl, methyl, oxo, and prop-2-ynyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to achieve the desired product .
Industrial production methods may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This approach not only reduces reaction times but also minimizes the environmental impact by using less energy and fewer reagents .
Analyse Des Réactions Chimiques
1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common reagents used in these reactions include organic solvents (e.g., methanol, tetrahydrofuran), acids (e.g., methanesulfonic acid), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, including anticancer and antimicrobial properties.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer effects. It may also interfere with DNA replication and repair processes, contributing to its cytotoxicity .
Comparaison Avec Des Composés Similaires
1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide can be compared with other naphthyridine derivatives, such as:
Nalidixic acid: A well-known antibacterial agent with a similar naphthyridine core structure.
1,8-Naphthyridine-3-carboxamide derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry research.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-4-8-16-15(20)12-9-18(5-2)14-11(13(12)19)7-6-10(3)17-14/h1,6-7,9H,5,8H2,2-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZENKPZSVLKDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)
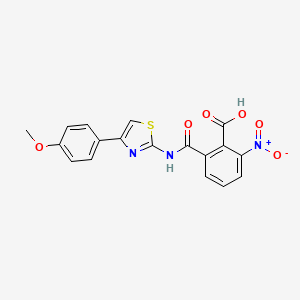
![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)
![5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2630767.png)
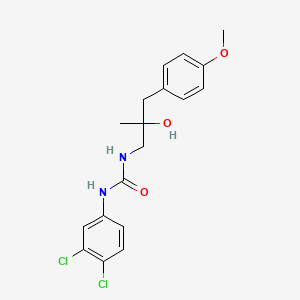
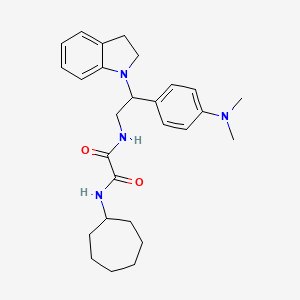
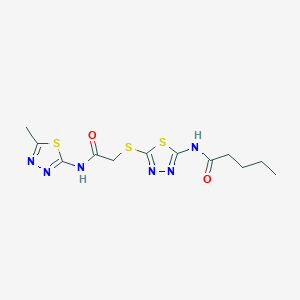
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2630775.png)
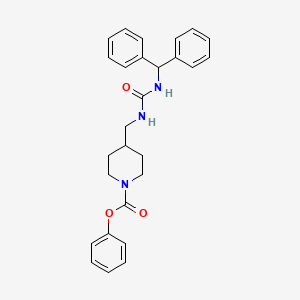

![2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid](/img/structure/B2630780.png)
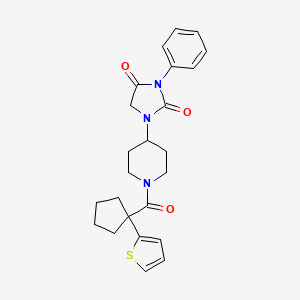

![N-(5-methyl-1,3-thiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2630784.png)
